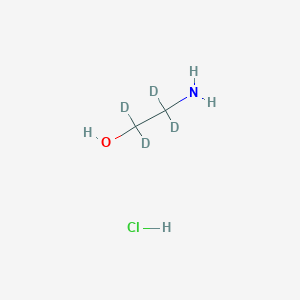

2-Aminoethan-1-ol-d4 hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Aminoethan-1-ol-d4 hydrochloride, also known as Monoethanolamine-d4 Hydrochloride, is a deuterium-labeled compound. It is a stable isotope of 2-Aminoethan-1-ol hydrochloride, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in research and development, particularly in the field of drug development, due to its unique properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethan-1-ol-d4 hydrochloride involves the deuteration of 2-Aminoethan-1-ol hydrochloride. The process typically includes the exchange of hydrogen atoms with deuterium atoms under specific conditions. This can be achieved through catalytic hydrogenation using deuterium gas or through chemical exchange reactions with deuterated reagents .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and catalysts to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity, and the product is then purified through crystallization or other separation techniques .

化学反応の分析

Types of Reactions

2-Aminoethan-1-ol-d4 hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include deuterated aldehydes, carboxylic acids, primary amines, and various substituted derivatives. These products are valuable in research for studying reaction mechanisms and developing new compounds .

科学的研究の応用

2-Aminoethan-1-ol-d4 hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope tracer in reaction mechanism studies and kinetic experiments.

Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.

Medicine: Utilized in drug development to study pharmacokinetics and metabolic pathways of pharmaceuticals.

Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis and material science

作用機序

The mechanism of action of 2-Aminoethan-1-ol-d4 hydrochloride involves its incorporation into biological and chemical systems as a stable isotope. The deuterium atoms replace hydrogen atoms, which can affect the compound’s pharmacokinetic and metabolic profiles. This allows researchers to study the behavior of the compound in various systems and understand its interactions at the molecular level .

類似化合物との比較

Similar Compounds

2-Aminoethan-1-ol hydrochloride: The non-deuterated form of the compound.

Ethanolamine hydrochloride: A similar compound with a different structure and properties.

Monoethanolamine hydrochloride: Another related compound used in similar applications.

Uniqueness

2-Aminoethan-1-ol-d4 hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracing and analysis in studies, making it a valuable tool in various scientific fields .

生物活性

2-Aminoethan-1-ol-d4 hydrochloride, also known as ethanolamine-d4 hydrochloride, is a deuterated form of ethanolamine, an important compound in biological systems. Ethanolamine is a naturally occurring amino alcohol that plays critical roles in cellular processes, including membrane structure and signaling pathways. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C₂H₈ClNO

- CAS Number : 2002-24-6

- Molecular Weight : 65.11 g/mol

- Structure : The compound contains an amino group (-NH₂) and a hydroxyl group (-OH) attached to a two-carbon chain, making it a primary amine and alcohol.

Biological Roles of Ethanolamine

Ethanolamine and its derivatives are integral to various biological functions:

- Phospholipid Synthesis : Ethanolamine is a precursor for phosphatidylethanolamine, a key component of cellular membranes, particularly in prokaryotes .

- Neurotransmitter Function : It is involved in the synthesis of signaling molecules such as palmitoylethanolamide, which interacts with cannabinoid receptors .

- Cellular Signaling : Ethanolamine participates in signaling pathways related to inflammation and immune responses .

The biological activity of this compound can be attributed to several mechanisms:

1. Cell Membrane Integrity

Ethanolamine contributes to the structural integrity of cell membranes by forming phospholipids. This function is crucial for maintaining cellular homeostasis and facilitating cellular communication.

2. Signaling Pathways

Ethanolamine derivatives are involved in various signaling pathways:

- JAK/STAT Pathway : Ethanolamine can modulate immune responses through the JAK/STAT signaling pathway, influencing cytokine production .

- MAPK/ERK Pathway : It has been implicated in the MAPK/ERK pathway, which regulates cell proliferation and differentiation .

3. Antimicrobial Activity

Research indicates that ethanolamine derivatives possess antimicrobial properties. For example, compounds derived from ethanolamine have shown effectiveness against various bacterial strains, suggesting potential therapeutic applications .

Table 1: Summary of Biological Activities

Case Study 1: Ethanolamine and Cancer Research

A study investigated the role of ethanolamine in cancer cell proliferation. The results indicated that ethanolamine could inhibit tumor growth by modulating cell cycle regulatory proteins. Specifically, it was found that treatment with ethanolamine led to increased apoptosis in malignant cells while sparing normal cells .

Case Study 2: Ethanolamine as an Antimicrobial Agent

In vitro studies demonstrated that ethanolamine derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial membrane integrity, leading to cell lysis .

特性

分子式 |

C2H8ClNO |

|---|---|

分子量 |

101.57 g/mol |

IUPAC名 |

2-amino-1,1,2,2-tetradeuterioethanol;hydrochloride |

InChI |

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1D2,2D2; |

InChIキー |

PMUNIMVZCACZBB-PBCJVBLFSA-N |

異性体SMILES |

[2H]C([2H])(C([2H])([2H])O)N.Cl |

正規SMILES |

C(CO)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。